
2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in multiple scientific fields.
作用機序
The mechanism of action of 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in inflammation, cancer, and bacterial infection. It may also induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve survival rates in animal models.
実験室実験の利点と制限
The advantages of using 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- in lab experiments include its potential as a therapeutic agent for multiple diseases and its ability to be synthesized using various methods. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- include exploring its potential as a therapeutic agent for specific diseases, optimizing the synthesis method to increase yield and purity, and investigating potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for drug development.
合成法
The synthesis of 2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- has been achieved using various methods. One of the most common methods involves the reaction of 2,4-Pentadienal with 1,3-benzodioxole-5-amine in the presence of a catalyst. Another method involves the reaction of 2,4-Pentadienal with 1,3-benzodioxole-5-carboxylic acid followed by the addition of dimethylamine. These methods have been optimized to produce high yields of the compound.
科学的研究の応用
2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- has shown potential in multiple scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In anti-cancer research, it has been shown to induce apoptosis in cancer cells. In anti-bacterial research, it has been shown to have activity against both gram-positive and gram-negative bacteria.
特性
CAS番号 |
109142-24-7 |
|---|---|
製品名 |
2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dimethylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15NO3/c1-15(2)14(16)6-4-3-5-11-7-8-12-13(9-11)18-10-17-12/h3-9H,10H2,1-2H3/b5-3+,6-4+ |
InChIキー |
HIAJIHWXNBJYOF-GGWOSOGESA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CN(C)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
正規SMILES |
CN(C)C(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
同義語 |
2,4-Pentadienamide, 5-(1,3-benzodioxol-5-yl)-N,N-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



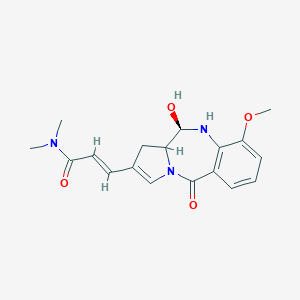
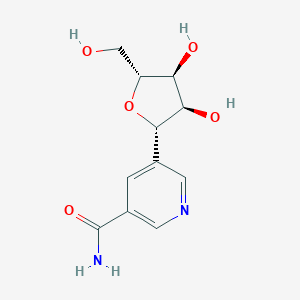
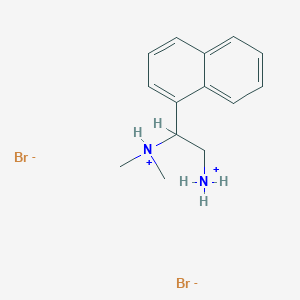
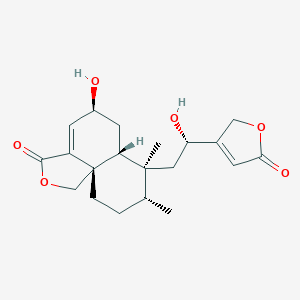

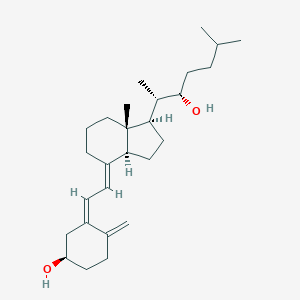
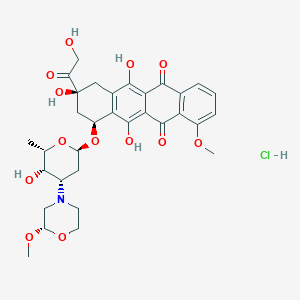
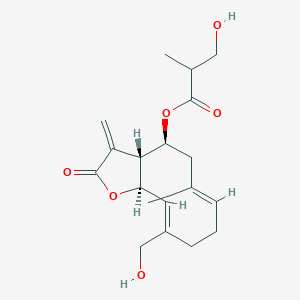
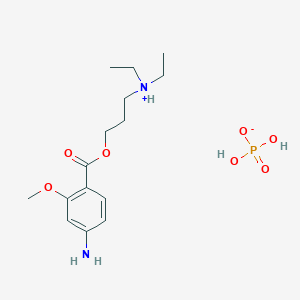
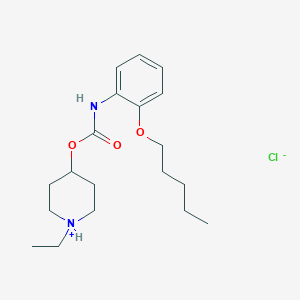
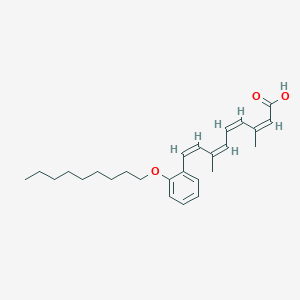

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)